molecular formula C20H18N2O4 B10985182 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

Cat. No.: B10985182
M. Wt: 350.4 g/mol
InChI Key: VDMVDAXRBOJGRB-UHFFFAOYSA-N
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Description

4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and an acetyl group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the acetyl and benzoic acid groups.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is unique due to its combination of an indole moiety, an acetyl group, and a benzoic acid group. This unique structure allows it to interact with multiple biological targets and exhibit a wide range of activities .

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

4-[[[2-(3-acetylindol-1-yl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C20H18N2O4/c1-13(23)17-11-22(18-5-3-2-4-16(17)18)12-19(24)21-10-14-6-8-15(9-7-14)20(25)26/h2-9,11H,10,12H2,1H3,(H,21,24)(H,25,26)

InChI Key

VDMVDAXRBOJGRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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